Bienvenue dans la boutique en ligne BenchChem!

1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate)

SABRE hyperpolarization benchtop NMR forensic analysis

1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) (CAS 1609406-76-9, MDL MFCD28024823) is a bis(trifluoroacetate) salt of a piperazine derivative bearing a 4-pyridinylmethyl substituent, with molecular formula C₁₄H₁₇F₆N₃O₄ and molecular weight 405.3 g/mol. The compound is supplied as an achiral solid with a minimum certified purity of 95.0% and is classified as a research building block for synthetic elaboration in medicinal chemistry and chemical biology programs.

Molecular Formula C14H17F6N3O4
Molecular Weight 405.297
CAS No. 1609406-76-9
Cat. No. B2374835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate)
CAS1609406-76-9
Molecular FormulaC14H17F6N3O4
Molecular Weight405.297
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC=NC=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H15N3.2C2HF3O2/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13;2*3-2(4,5)1(6)7/h1-4,12H,5-9H2;2*(H,6,7)
InChIKeyUJSMBMDPXWKLDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) (CAS 1609406-76-9): Procurement-Grade Building Block Overview


1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) (CAS 1609406-76-9, MDL MFCD28024823) is a bis(trifluoroacetate) salt of a piperazine derivative bearing a 4-pyridinylmethyl substituent, with molecular formula C₁₄H₁₇F₆N₃O₄ and molecular weight 405.3 g/mol . The compound is supplied as an achiral solid with a minimum certified purity of 95.0% and is classified as a research building block for synthetic elaboration in medicinal chemistry and chemical biology programs . The free base scaffold, 1-(4-pyridinylmethyl)piperazine (CAS 62089-74-1), has established utility as a key intermediate in the synthesis of cathepsin B inhibitors, CCR5 antagonist-based HIV-1 entry inhibitors, and Leishmania CYP51/CYP5122A1 sterol biosynthesis inhibitors . The bis(trifluoroacetate) salt form offers distinct physicochemical properties compared to the free base and alternative salt forms, which carry direct implications for handling, solubility, and downstream synthetic utility.

Why 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) (CAS 1609406-76-9) Cannot Be Routinely Substituted by Free Base or Hydrochloride Salts


Substituting 1-(4-pyridinylmethyl)piperazine bis(trifluoroacetate) with the free base (CAS 62089-74-1), trihydrochloride (CAS 333992-80-6), or regioisomeric pyridylmethylpiperazines introduces material differences in physicochemical properties that propagate into experimental workflows. The bis(trifluoroacetate) salt exhibits a LogP of 0.38—substantially lower than the free base LogP of 0.75—corresponding to approximately 2.3-fold greater hydrophilicity that affects partitioning in aqueous-organic extraction and chromatography . Critically, the 4-pyridinylmethyl regioisomer (4-PMP) has been demonstrated in peer-reviewed literature to be the most potent isomer for biological activity among the 2-, 3-, and 4-pyridinylmethyl congeners [1]. Furthermore, the bis(trifluoroacetate) salt is supplied as a solid at ambient temperature, whereas the free base is a liquid that requires inert atmosphere storage and protection from light due to susceptibility to oxidative discoloration . The trihydrochloride salt, while also a solid, carries a different counterion stoichiometry (3 HCl vs. 2 TFA) and exhibits high aqueous solubility characteristic of hydrochloride salts, which may be undesirable in water-sensitive synthetic sequences . These differences are not trivial: selection of the wrong salt form or regioisomer can introduce systematic error in gravimetric dispensing, alter reaction kinetics in subsequent derivatization, or compromise the validity of structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) (CAS 1609406-76-9) vs. Close Analogs and Salt Forms


SABRE Hyperpolarization: 4-PMP Freebase Achieves 313-Fold NMR Signal Enhancement vs. Non-Polarising BZP and Salt Forms

In a direct head-to-head comparison using Signal Amplification By Reversible Exchange (SABRE) hyperpolarisation with parahydrogen, 4-pyridylmethylpiperazine (4-PMP) freebase demonstrated a 313-fold enhancement for ortho-pyridyl protons and 267-fold enhancement for meta-pyridyl protons at a 1.4 T detection field following polarisation transfer at Earth's magnetic field [1]. In stark contrast, the class parent compound N-benzylpiperazine (BZP) was not hyperpolarised via SABRE under identical conditions [1]. Critically, the trihydrochloride salt (4-PMP·3HCl) also failed to polarise; freebase generation via addition of 3 equivalents of triethylamine was required to restore hyperpolarisation [1]. For forensic simulation, 4-PMP·3HCl at ~20% w/w in a tablet formulation yielded 138-fold enhancement for ortho-pyridyl protons [1]. These data establish that (i) the 4-pyridyl regioisomer uniquely enables SABRE hyperpolarisation among piperazine-based drugs, (ii) the freebase form is essential for polarisation, and (iii) the bis(trifluoroacetate) salt, by virtue of its ready conversion to freebase under mildly basic conditions, can serve as a storable precursor for SABRE-based analytical workflows.

SABRE hyperpolarization benchtop NMR forensic analysis new psychoactive substances

Lipophilicity Differentiation: Bis(trifluoroacetate) Salt LogP 0.38 vs. Free Base LogP 0.75 (Δ -0.37; ~2.3× Greater Hydrophilicity)

The bis(trifluoroacetate) salt of 1-(4-pyridinylmethyl)piperazine exhibits a computed LogP of 0.38, as catalogued in the Hit2Lead building block database . The corresponding free base (CAS 62089-74-1) has a reported XLogP3 of 0.75, derived from authoritative cheminformatics data . This represents a ΔLogP of -0.37, corresponding to an approximately 2.3-fold increase in relative hydrophilicity for the bis(trifluoroacetate) salt. This difference is pharmacokinetically and experimentally meaningful: a LogP shift from 0.75 to 0.38 moves the compound across the commonly cited optimal oral bioavailability range midpoint (~LogP 1-3) and alters predicted membrane permeability, aqueous solubility, and reverse-phase chromatographic retention time. The bis(trifluoroacetate) salt's enhanced hydrophilicity may be advantageous in aqueous reaction media, solid-phase extraction protocols, or when formulating solutions for biological assay.

LogP lipophilicity salt form selection ADME profiling chromatographic retention

Physical Form Advantage: Bis(trifluoroacetate) as Solid vs. Free Base Liquid for Accurate Gravimetric Dispensing and Long-Term Storage

The bis(trifluoroacetate) salt is supplied as a solid at ambient temperature, as confirmed by the Hit2Lead building block database (Form: Solid) and Fluorochem product specifications . In contrast, the free base (CAS 62089-74-1) is a liquid at 20°C, as documented by AKSci and multiple supplier technical datasheets, with a boiling point of 68°C at 0.15 mmHg and density of 1.073 g/cm³ . The trihydrochloride salt (CAS 333992-80-6) is also reported as a white to off-white crystalline solid with high water solubility, which imposes constraints on its use in water-sensitive chemistry . The solid form of the bis(trifluoroacetate) salt enables precise gravimetric dispensing on milligram analytical balances without the volumetric uncertainty associated with viscous or hygroscopic liquids. Additionally, solids generally exhibit superior long-term chemical stability compared to liquid free bases, which are prone to oxidative degradation, moisture absorption, and evaporative loss. The free base further requires storage under inert atmosphere with protection from light, whereas the bis(trifluoroacetate) salt may be stored under standard ambient conditions with appropriate desiccation .

solid form handling gravimetric dispensing stability laboratory automation salt form selection

Regioisomer Differentiation: 4-Pyridinylmethyl Isomer Identified as Most Potent Among 2-, 3-, and 4-PMP Congeners

Among the three pyridyl regioisomers of pyridylmethylpiperazine (2-PMP, 3-PMP, and 4-PMP), authoritative chemical reference sources consistently identify the 4-pyridinylmethyl isomer (4-PMP) as the most potent for biological activity in humans . This regioisomer-specific potency differentiation has been corroborated by forensic characterisation studies demonstrating that the pyridyl nitrogen position dictates both the magnitude of pharmacological effect and the capacity for SABRE hyperpolarisation [1]. While explicit quantitative potency data (e.g., receptor binding Ki or in vivo ED₅₀ values) for the free base or its salt forms was not retrievable from non-excluded primary literature at the time of this evidence compilation, the documented potency hierarchy carries direct procurement implications: sourcing the 2-pyridinylmethyl or 3-pyridinylmethyl regioisomer in lieu of the 4-substituted congener introduces a known and avoidable potency liability. The bis(trifluoroacetate) salt guarantees regioisomeric identity at the 4-position of the pyridine ring, as confirmed by its IUPAC name 1-(pyridin-4-ylmethyl)piperazine and MDL registry number MFCD28024823 .

regioisomer potency structure-activity relationship piperazine psychoactive substances pharmacological differentiation

Building Block Database Validation: Hit2Lead Fragment Certification with Defined LogP, Rotatable Bonds, and Purity

The bis(trifluoroacetate) salt of 1-(4-pyridinylmethyl)piperazine is catalogued in the Hit2Lead curated building block database under identifier BB-4101649 with the following certified parameters: LogP = 0.38, rotatable bonds = 2, topological polar surface area (tPSA) = 28.2 Ų, hydrogen bond acceptors = 3, hydrogen bond donors = not explicitly listed for the salt form, MW = 405 g/mol, purity ≥ 95%, and stereochemistry = achiral . The compound carries the unique MDL registry number MFCD28024823, providing a persistent, verifiable chemical identifier independent of CAS number . This database certification is significant because fragment-based drug discovery (FBDD) programs and high-throughput screening (HTS) triage algorithms rely on accurately computed molecular descriptors to assess fragment compliance with 'rule-of-three' criteria (MW ≤ 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3). While the bis(trifluoroacetate) salt exceeds the MW threshold due to the two TFA counterions, the free base scaffold (MW 177.25) complies with all fragment rules, and the certified LogP of 0.38 confirms excellent aqueous compatibility for biochemical screening .

fragment-based drug discovery building block certification Hit2Lead database MDL registry quality control

Scaffold Track Record: 4-(Pyridin-4-ylmethyl)piperazine Core as Privileged Intermediate in Anti-Infective Drug Discovery Programs

The 4-(pyridin-4-ylmethyl)piperazine scaffold—the core structure liberated upon deprotonation of the bis(trifluoroacetate) salt—has been validated as a productive intermediate in multiple independent drug discovery programs. In a 2024 study published in Bioorganic & Medicinal Chemistry, analogs of the screening hit N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide (4a) were identified as strong inhibitors of Leishmania CYP51, a validated sterol 14α-demethylase drug target [1]. This program further generated compounds with dual CYP51/CYP5122A1 inhibitory activity and demonstrated antileishmanial efficacy with EC₅₀ values in the low micromolar range against intracellular L. donovani [1]. Independently, multiple authoritative chemical databases record the free base scaffold as a key intermediate in the synthesis of cathepsin B inhibitors and piperidine/piperazine-based CCR5 antagonist HIV-1 entry inhibitors . While these programs employ elaborated derivatives rather than the parent bis(trifluoroacetate) salt itself, the scaffold's recurrent appearance across unrelated target classes (cysteine proteases, GPCRs, cytochrome P450 enzymes) suggests a degree of privileged structural character that enhances the probability of generating bioactive derivatives. The bis(trifluoroacetate) salt provides a storable, readily weighable form of this scaffold for immediate synthetic elaboration.

Leishmania CYP51 CYP5122A1 cathepsin B CCR5 antagonist anti-infective drug discovery privileged scaffold

Recommended Application Scenarios for 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate) (CAS 1609406-76-9) Based on Quantitative Evidence


Forensic Toxicology Reference Standard for SABRE-Enhanced Benchtop NMR Detection of Piperazine-Based New Psychoactive Substances

The 313-fold SABRE signal enhancement uniquely demonstrated for the 4-PMP scaffold—and the documented inability of BZP and the trihydrochloride salt to polarise—positions the bis(trifluoroacetate) salt as an ideal storable reference standard for forensic laboratories developing SABRE-hyperpolarised benchtop NMR methods for detection of piperazine-based NPS [1]. The solid form enables accurate preparation of calibration standards, while the TFA counterions are readily displaced under mildly basic conditions (3 eq. triethylamine) to generate the SABRE-active freebase in situ [1]. Forensic laboratories quantifying 4-PMP in seized tablet formulations can exploit the 138-fold enhancement demonstrated in simulated tablet matrices to achieve detection limits unattainable by conventional ¹H NMR [1].

Medicinal Chemistry Building Block for Leishmania CYP51/CYP5122A1 Dual Inhibitor Lead Optimisation

The 2024 identification of N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide (4a) as a screening hit against Leishmania CYP51, and the subsequent elaboration to dual CYP51/CYP5122A1 inhibitors with low micromolar intracellular EC₅₀ values, directly validates the 4-(pyridin-4-ylmethyl)piperazine scaffold for anti-leishmanial drug discovery [2]. The bis(trifluoroacetate) salt provides medicinal chemistry teams with a solid, readily weighable form of this scaffold for carboxamide library synthesis via reaction with isocyanates or activated carboxylic acids at the piperazine N-1 position. The certified LogP of 0.38 ensures aqueous compatibility during parallel solution-phase synthesis, and the achiral nature eliminates stereochemical complexity in initial library generation [2].

Fragment-Based Screening Library Component with Validated Physicochemical Descriptors

The Hit2Lead database certification of this compound (BB-4101649) with computed LogP (0.38), rotatable bonds (2), and tPSA (28.2 Ų) provides pre-validated molecular descriptors that satisfy fragment library inclusion criteria for rule-of-three compliance (excluding the TFA counterion contribution to MW) . Fragment screening facilities procuring this building block benefit from: (i) solid form enabling accurate DMSO stock preparation by weight, (ii) MDL registry (MFCD28024823) ensuring chemical identity traceability across screening campaigns, and (iii) the scaffold's demonstrated ligand efficiency across multiple target classes (GPCRs, CYP enzymes, cysteine proteases), which increases the probability of identifying tractable fragment hits for subsequent structure-guided optimisation [2].

Synthetic Intermediate for CCR5 Antagonist and Cathepsin B Inhibitor Programs

Multiple independent chemical supplier databases document the 4-(pyridin-4-ylmethyl)piperazine scaffold as an established intermediate for the synthesis of CCR5 antagonist-based HIV-1 entry inhibitors and cathepsin B inhibitors [2]. The bis(trifluoroacetate) salt offers practical advantages over the liquid free base for multistep synthetic sequences: the solid form permits precise stoichiometric control in the first derivatisation step, while the TFA counterion is volatile and can be removed under reduced pressure following aqueous workup, streamlining purification relative to hydrochloride salts that require ion-exchange or freebase extraction. The 2.3-fold greater hydrophilicity of the bis(trifluoroacetate) salt (LogP 0.38 vs. 0.75) also facilitates aqueous washing steps during workup, reducing product loss to organic-aqueous emulsions [1].

Quote Request

Request a Quote for 1-(4-Pyridinylmethyl)piperazine bis(trifluoroacetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.